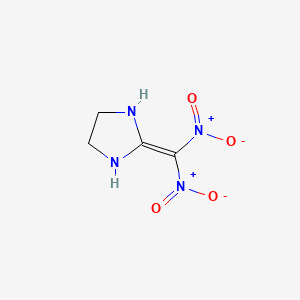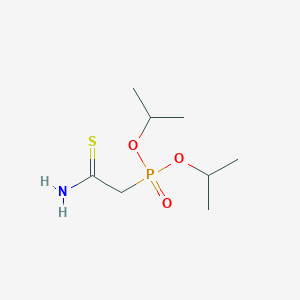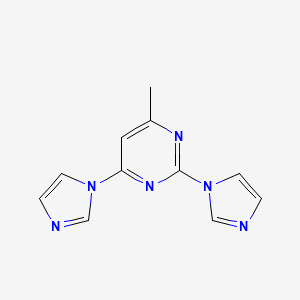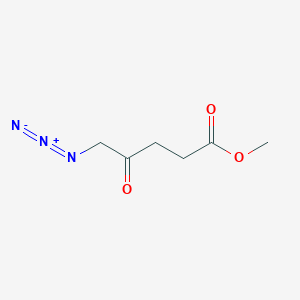
acetic acid;N-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;N-methylpyridin-2-amine is a compound that combines the properties of acetic acid and N-methylpyridin-2-amine Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar N-methylpyridin-2-amine is a derivative of pyridine, a basic heterocyclic organic compound with a nitrogen atom in the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-methylpyridin-2-amine can be achieved through various methods. One common approach involves the reaction of N-methylpyridin-2-amine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the direct esterification of N-methylpyridin-2-amine with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;N-methylpyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Acetic acid;N-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of acetic acid;N-methylpyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and altering enzyme activity. The compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. Additionally, its ability to undergo various chemical transformations makes it a versatile tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
N-methylpyridine: A methylated derivative of pyridine.
Acetic acid: A simple carboxylic acid commonly found in vinegar .
Uniqueness
Acetic acid;N-methylpyridin-2-amine is unique due to its combined properties of acetic acid and N-methylpyridin-2-amineIts dual functionality as both an acid and an amine derivative makes it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
139111-13-0 |
|---|---|
Molekularformel |
C8H12N2O2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
acetic acid;N-methylpyridin-2-amine |
InChI |
InChI=1S/C6H8N2.C2H4O2/c1-7-6-4-2-3-5-8-6;1-2(3)4/h2-5H,1H3,(H,7,8);1H3,(H,3,4) |
InChI-Schlüssel |
SLKUGMJAVULTLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CNC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





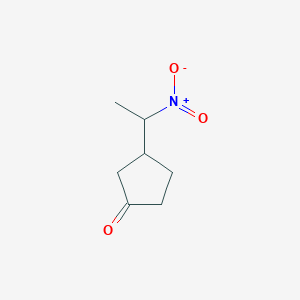
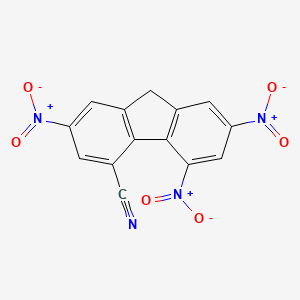

![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
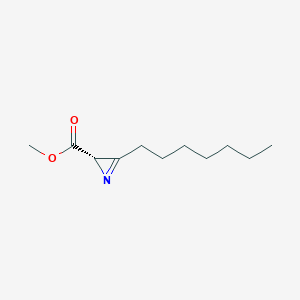
![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-](/img/structure/B14279050.png)
